molecular formula C18H24N2O3 B1427754 6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester CAS No. 1290627-02-9

6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Cat. No. B1427754
M. Wt: 316.4 g/mol
InChI Key: GNEASONALBKLGH-UHFFFAOYSA-N
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Description

6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, an important neurotransmitter, in the brain. In

Scientific Research Applications

Natural and Synthetic Bioactive Compounds

Compounds containing tertiary butyl groups or analogs of carboxylic acids, like the one , have been extensively researched for their bioactive properties. Dembitsky (2006) discusses over 260 naturally occurring and 47 synthesized neo fatty acids, neo alkanes, and their derivatives, demonstrating diverse biological activities. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, they have applications in cosmetic, agronomic, and pharmaceutical industries, highlighting their broad utility and potential for innovation in related fields (Dembitsky, 2006).

Anticancer Agents

The study of cinnamic acid derivatives, which share a commonality in chemical functionality with the subject compound, reveals their significant potential as anticancer agents. De et al. (2011) review the synthesis and biological evaluation of cinnamic acid derivatives, emphasizing their underutilized anticancer potentials despite a rich medicinal tradition. This suggests a pathway for research into similar compounds, including the one , for their potential anticancer applications (De, Baltas, & Bedos-Belval, 2011).

Environmental and Analytical Chemistry

Research on phthalate esters, which are structurally related to carboxylic acid derivatives, offers insights into environmental science and analytical chemistry applications. Harunarashid et al. (2017) review the analysis of phthalate esters in food and packaging, discussing methodologies that could be applicable to studying compounds like "6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester" in environmental samples (Harunarashid, Lim, & Harunsani, 2017).

Antioxidants and Industrial Applications

The review by Liu and Mabury (2020) on synthetic phenolic antioxidants outlines the environmental occurrence, human exposure, and toxicity of such compounds, providing a comprehensive overview of their impacts. This research underlines the importance of understanding both the beneficial uses and potential environmental and health risks associated with synthetic compounds, including antioxidants and related chemical structures (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-9-18(12-20)14(11-19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEASONALBKLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 2
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 4
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 5
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Reactant of Route 6
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

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